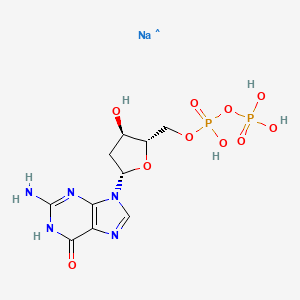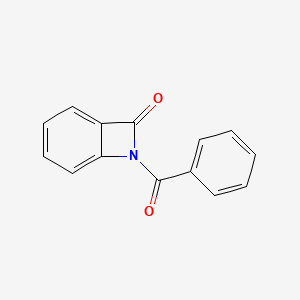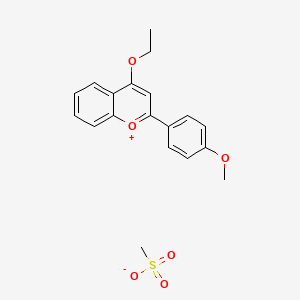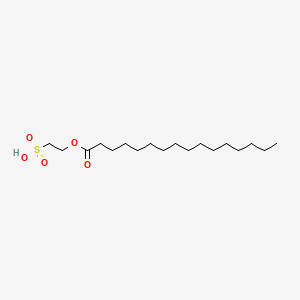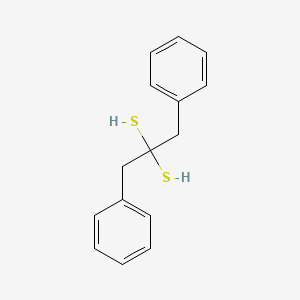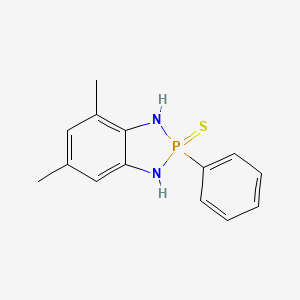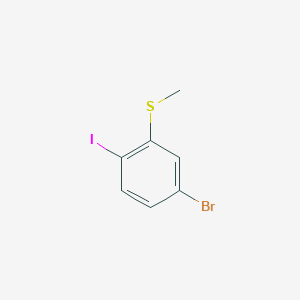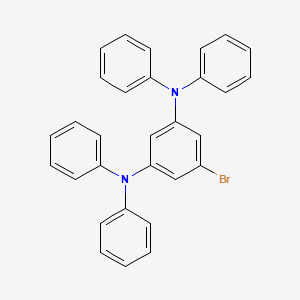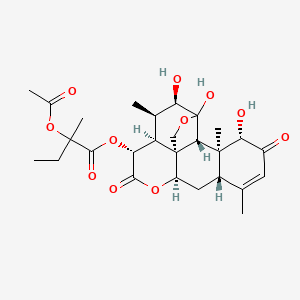
Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is a complex organic compound characterized by the presence of aziridine rings and sulfonyl groups. This compound is notable for its unique chemical structure, which includes two aziridine rings connected by a sulfonyl bridge, with nitro-substituted phenylene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- typically involves the reaction of aziridine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis-.
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the aziridine ring, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- involves the interaction of its functional groups with various molecular targets. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The sulfonyl groups enhance the compound’s reactivity and stability, while the nitro groups can participate in redox reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
DMAC-DPS: 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
SPDP: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))dipyridine
SPPP: 5,5’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3-phenylpyridine)
SPDQ: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))diquinoline
Uniqueness
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is unique due to the presence of both aziridine and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for specialized research and industrial applications.
Propiedades
Número CAS |
56225-15-1 |
|---|---|
Fórmula molecular |
C16H14N4O6S |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1-[4-[4-(aziridin-1-yl)-3-nitrophenyl]sulfonyl-2-nitrophenyl]aziridine |
InChI |
InChI=1S/C16H14N4O6S/c21-19(22)15-9-11(1-3-13(15)17-5-6-17)27(25,26)12-2-4-14(18-7-8-18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
Clave InChI |
PSAPAUCLMZRTKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CC4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


